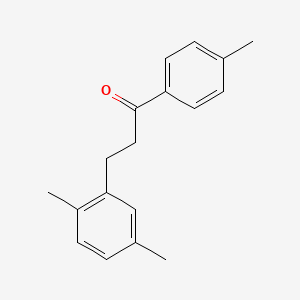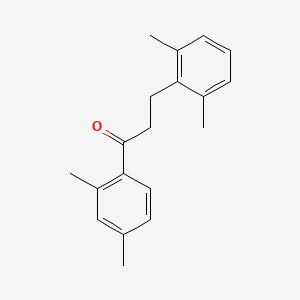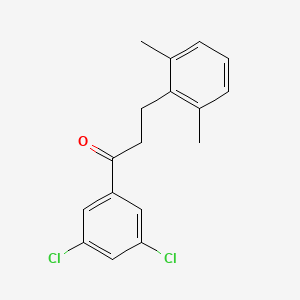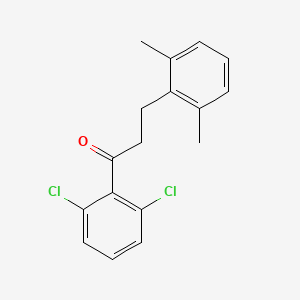
8-Oxo-8-(9-phenanthryl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-8-(9-phenanthryl)octanoic acid is an organic compound characterized by the presence of a phenanthrene moiety attached to an octanoic acid chain with an oxo group at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and octanoic acid derivatives.
Formation of Intermediate: Phenanthrene is functionalized to introduce a reactive group, such as a bromine atom, at the desired position.
Coupling Reaction: The functionalized phenanthrene undergoes a coupling reaction with an octanoic acid derivative, often facilitated by a catalyst such as palladium.
Oxidation: The coupled product is then oxidized to introduce the oxo group at the eighth position of the octanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the coupling and oxidation reactions.
Catalyst Optimization: Employing efficient catalysts to enhance yield and reduce reaction time.
Purification: Implementing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones.
Reduced Derivatives: Alcohols, alkanes.
Substituted Phenanthrenes: Various substituted aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology:
Biomolecular Probes: Utilized in the design of probes for studying biological systems.
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Medicine:
Pharmacological Studies: Explored for its potential effects on biological pathways and disease mechanisms.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Incorporated into the design of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.
Comparación Con Compuestos Similares
8-Oxo-8-(9-anthryl)octanoic acid: Similar structure but with an anthracene moiety instead of phenanthrene.
8-Oxo-8-(9-naphthyl)octanoic acid: Contains a naphthalene moiety, differing in aromatic ring structure.
Uniqueness:
Structural Features: The presence of the phenanthrene moiety provides unique electronic and steric properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, influencing its applications and effectiveness in various fields.
This detailed overview highlights the significance of 8-Oxo-8-(9-phenanthryl)octanoic acid in scientific research and its potential applications across multiple disciplines
Propiedades
IUPAC Name |
8-oxo-8-phenanthren-9-yloctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJHSKAAUBSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645324 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-09-1 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














